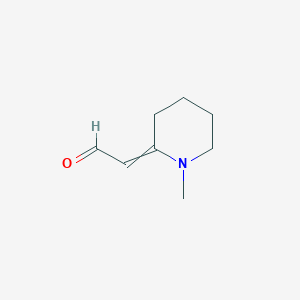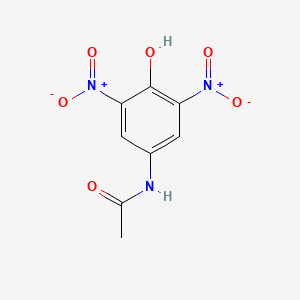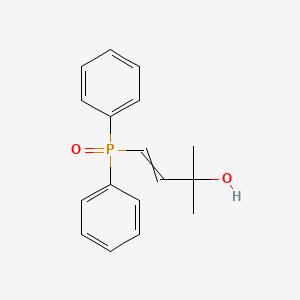
(1-Methylpiperidin-2-ylidene)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylpiperidin-2-ylidene)acetaldehyde is an organic compound that features a piperidine ring with a methyl group at the nitrogen atom and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-2-ylidene)acetaldehyde typically involves the reaction of piperidine derivatives with aldehydes under controlled conditions. One common method includes the use of a piperidine derivative, such as 1-methylpiperidine, which undergoes a condensation reaction with acetaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methylpiperidin-2-ylidene)acetaldehyde can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Compounds with different functional groups replacing the aldehyde group.
Wissenschaftliche Forschungsanwendungen
(1-Methylpiperidin-2-ylidene)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Methylpiperidin-2-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Ketotifen: An organic heterotricyclic compound with a similar piperidine structure, used as an anti-asthmatic drug.
(1-Methylpiperidin-4-ylidene)acetic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Loratadine Related Compound B: Another compound with a piperidine ring, used in the synthesis of antihistamines.
Uniqueness: (1-Methylpiperidin-2-ylidene)acetaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis
Eigenschaften
CAS-Nummer |
114326-01-1 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C8H13NO/c1-9-6-3-2-4-8(9)5-7-10/h5,7H,2-4,6H2,1H3 |
InChI-Schlüssel |
LVUWKDZYNUHSKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)






![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)

